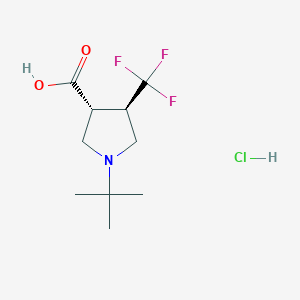

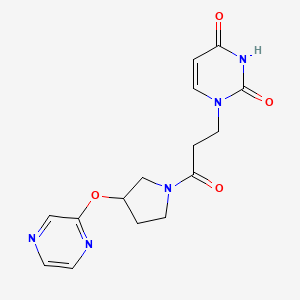

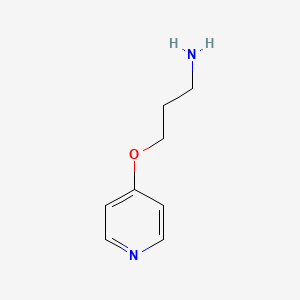

![molecular formula C19H20N4O7S3 B2924665 Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-74-9](/img/structure/B2924665.png)

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H20N4O7S3 and its molecular weight is 512.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, structurally related to the specified compound, were synthesized and evaluated for their inhibitory activity against aldose reductase (ALR2), a key enzyme in the diabetic complications pathway. Compounds exhibited significant inhibitory potency, suggesting potential applications in treating diabetic complications through the modulation of ALR2 activity (Sher Ali et al., 2012).

Synthetic Reagents for Organic Synthesis

Alkyl 2-(2-benzothiazolylsulfinyl)acetates were identified as useful synthetic reagents for sulfinyl-Knoevenagel reactions, yielding products that are important in the synthesis of biologically active compounds and organic synthesis building blocks. This research highlights the role of benzothiazolyl sulfonium ylides in facilitating the construction of complex organic molecules (Zhenjun Du et al., 2012).

Fluorescent Probes for Detection

A dual-functional probe incorporating a benzothiazol moiety was developed for the simultaneous detection of Cu2+ and Fe3+ ions, showcasing the application of benzothiazol derivatives in environmental monitoring and food safety. This probe offers a novel approach for the sensitive detection of heavy metals in various samples, demonstrating the versatility of such compounds in analytical chemistry (Fang Sun et al., 2021).

Novel Aldose Reductase Inhibitors

Further exploring the therapeutic potential of benzothiazolyl substituted compounds, new series were synthesized and showed potent inhibitory activity against aldose reductase, with implications for the management of diabetic complications. These findings underscore the importance of structural modifications to enhance the biological activity of benzothiazol derivatives (A. Saeed et al., 2014).

Mechanistic Insights into Chemical Reactions

Studies on the reactions of benzothiazolyl and benzimidazolyl derivatives with activated acetylenes provided valuable mechanistic insights, revealing competitive pathways through hypervalent sulfurane and zwitterion intermediates. This research contributes to our understanding of the complex reactions involved in the synthesis of heterocyclic compounds, highlighting the nuanced behavior of sulfur and nitrogen-containing rings (Yohsuke Yamamoto et al., 1989).

Propiedades

IUPAC Name |

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O7S3/c1-22(2)33(28,29)13-6-4-12(5-7-13)18(25)21-19-23(11-17(24)30-3)15-9-8-14(32(20,26)27)10-16(15)31-19/h4-10H,11H2,1-3H3,(H2,20,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLPJGPYDGXVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

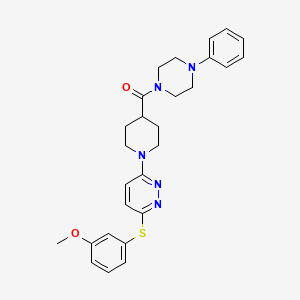

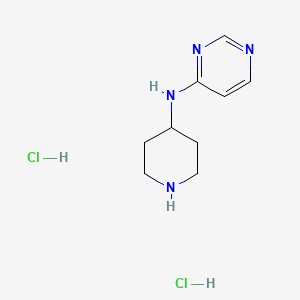

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2924585.png)

![7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2924591.png)

![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)